N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide
Description
N-Methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound characterized by a carboxamide functional group at the 4-position of the pyrazole ring. Key structural features include:
- N-Methoxy and N-methyl substituents on the carboxamide nitrogen.
- A 4-methoxybenzyl group attached to the pyrazole’s nitrogen at position 1.
- A pyrazole core, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.
Properties
IUPAC Name |
N-methoxy-1-[(4-methoxyphenyl)methyl]-N-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-16(20-3)14(18)12-8-15-17(10-12)9-11-4-6-13(19-2)7-5-11/h4-8,10H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNRJHBOKFQJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 4-pyrazolecarboxylic acid or its derivatives
- N,O-dimethylhydroxylamine hydrochloride (for the methoxyamide group)
- 4-methoxybenzyl chloride or related benzylating agents
- Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- Additives like 1-hydroxybenzotriazole (HOBt) to improve coupling efficiency
- Bases such as triethylamine
- Solvents like N,N-dimethylformamide (DMF)
Typical Reaction Conditions and Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Amide Formation | 4-pyrazolecarboxylic acid (1.34 mmol), N,O-dimethylhydroxylamine hydrochloride (2.68 mmol), EDC·HCl (2.68 mmol), HOBt (0.40 mmol), triethylamine (2.68 mmol) in DMF (3 mL), stirred for 24 hours at room temperature | The carboxylic acid is activated by EDC·HCl in the presence of HOBt to form an active ester intermediate, which then reacts with N,O-dimethylhydroxylamine to yield the N-methoxy-N-methyl amide. |
| 2. Benzylation | Subsequent reaction with 4-methoxybenzyl chloride under basic conditions (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF or acetonitrile) | The pyrazole nitrogen is alkylated with the 4-methoxybenzyl group to form the target compound. |
Workup and Purification
- After reaction completion, the mixture is diluted with ethyl acetate and washed with saturated sodium chloride solution to remove inorganic residues.
- The organic layer is dried over anhydrous sodium sulfate.
- Solvent removal under reduced pressure yields crude product.
- Purification is typically achieved by column chromatography or recrystallization to afford the pure compound as a colorless oil or solid.
Representative Experimental Data
| Parameter | Data |
|---|---|
| Yield | Approximately 50–70% depending on scale and conditions |
| Physical Appearance | Colorless oil or crystalline solid |
| 1H-NMR (CDCl3) | δ 2.89 (s, 3H, N-CH3), 2.96 (s, 3H, O-CH3), 8.03 (s, 1H, pyrazole H), 8.13 (s, 1H, pyrazole H) |
| Purity | ≥95% (HPLC or GC analysis) |
Research Findings and Optimization Notes
- The use of EDC·HCl with HOBt significantly enhances the coupling efficiency and reduces side reactions compared to carbodiimide alone.
- Triethylamine serves as an effective base to neutralize the hydrochloride salt and promote amide bond formation.
- Reaction in DMF provides good solubility for all reagents and intermediates, facilitating smooth reaction progress.
- The benzylation step requires careful control of base and temperature to avoid over-alkylation or side reactions.
- Purification by chromatography is preferred to ensure removal of unreacted starting materials and byproducts.
Summary Table of Preparation Method
| Step | Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|
| Amide Formation | 4-pyrazolecarboxylic acid, N,O-dimethylhydroxylamine hydrochloride, EDC·HCl, HOBt, triethylamine | DMF, RT, 24 h | Formation of N-methoxy-N-methyl pyrazole carboxamide intermediate | Use of HOBt improves yield |
| Benzylation | 4-methoxybenzyl chloride, base (e.g., K2CO3) | DMF or acetonitrile, RT or slightly elevated temp | Alkylation at pyrazole N-1 position | Control base and temp to avoid side reactions |
| Workup | Ethyl acetate extraction, washing, drying | Standard organic workup | Isolation of crude product | Followed by chromatographic purification |
| Purification | Column chromatography or recrystallization | Appropriate solvent system | Pure target compound | Achieves ≥95% purity |
Chemical Reactions Analysis
Types of Reactions
N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Methanol and a base like sodium hydroxide for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives.
Scientific Research Applications
N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide with structurally related pyrazole derivatives, focusing on substituents, functional groups, and implications for physicochemical or biological properties.
Table 1: Structural and Functional Comparison
*Estimated based on similar compounds in .
†Calculated from molecular formulas.
Key Observations:
Functional Group Variations: The target compound’s carboxamide group at position 4 contrasts with carboximidamide derivatives (e.g., compound (1) in ), which feature an amidine group (NH-C=NH). Compared to 4-nitro-3-methoxy-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide , the nitro group at position 5 introduces electron-withdrawing effects, which may alter electronic distribution and reactivity.
Substituent Effects: The 4-methoxybenzyl group is shared with ’s compound but differs in position (N1 vs. C5). This substituent’s electron-donating methoxy group could enhance solubility or modulate steric interactions in binding pockets. N-Methoxy and N-methyl groups in the target compound may reduce metabolic degradation compared to amino-substituted analogs (e.g., 4a in ) .
Physicochemical Properties: Melting points vary significantly; for example, 5-amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) has a high melting point (247°C) due to strong intermolecular hydrogen bonding , whereas N-methoxy derivatives may exhibit lower melting points due to reduced polarity.
Implications for Research and Development
Biological Activity
N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide (CAS Number: 1105039-59-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C14H17N3O3
- Molecular Weight: 275.31 g/mol
- Purity: >95%
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Compounds in the pyrazole class are known to exhibit diverse pharmacological effects, including:
- Anti-inflammatory Activity: Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This compound has been evaluated for its COX-1 and COX-2 inhibitory effects, demonstrating significant potential in reducing inflammation.
- Anticancer Properties: The compound's structure suggests it may interfere with cellular pathways involved in cancer progression. Studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Effects: Some pyrazole derivatives exhibit antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties.
Anti-inflammatory Activity
A study conducted by Sivaramakarthikeyan et al. highlighted the anti-inflammatory effects of various pyrazole derivatives, including those structurally related to this compound. The compound was tested using the carrageenan-induced paw edema model, showing significant inhibition of paw swelling comparable to standard anti-inflammatory drugs like diclofenac sodium .
| Compound | Inhibition (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | 62% | 54.65 |
| Diclofenac Sodium | 90% | 44.81 |
Anticancer Activity
Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. A recent study evaluated several compounds for their cytotoxic effects on various cancer cell lines, revealing that those with similar structural features to this compound exhibited promising results in reducing cell viability .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been documented extensively. In vitro studies demonstrated that compounds with similar moieties effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Case Studies
Case Study 1: Anti-inflammatory Efficacy
In an experimental model involving acute inflammation, the administration of this compound resulted in a marked reduction in paw edema compared to untreated controls. Histopathological evaluations indicated minimal tissue damage, underscoring its safety profile .
Case Study 2: Anticancer Screening
A series of pyrazole derivatives were screened against breast cancer cell lines, with results showing that compounds structurally related to this compound exhibited IC50 values below 20 µM, indicating potent anticancer activity .
Q & A
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and N95 masks to avoid inhalation/contact (skin irritation data unavailable) .
- Ventilation : Use fume hoods for synthesis steps involving PMBCl or HFIP solvents.
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
